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Compound of Interest

Compound Name: Etripamil

Cat. No.: B8393214

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthetic pathways for Etripamil, a short-
acting L-type calcium channel blocker, focusing on its key intermediates and potential
impurities. The information compiled herein is intended to support research, development, and
quality control activities related to this pharmaceutical compound.

Introduction to Etripamil Synthesis

Etripamil is synthesized via a convergent approach, which involves the separate synthesis of
two key intermediates followed by their coupling and final modification. This strategy allows for
efficient construction of the complex molecule and is amenable to process optimization.[1][2]
The primary intermediates are:

 Intermediate A: methyl 3-(2-(methylamino)ethyl)benzoate
o Intermediate B: (4S)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanal

The synthesis of these intermediates and their subsequent reaction to form Etripamil are
outlined in the following sections.

Synthesis of Key Intermediates
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Synthesis of Intermediate A: methyl 3-(2-
(methylamino)ethyl)benzoate

The synthesis of Intermediate A begins with methyl 3-(cyanomethyl)benzoate and proceeds
through a series of reduction, protection, and methylation steps.

Experimental Protocol:
Step 1: Reduction of methyl 3-(cyanomethyl)benzoate to methyl 3-(2-aminoethyl)benzoate

e To a solution of methyl 3-(cyanomethyl)benzoate in tetrahydrofuran (THF) at -10°C, sodium
borohydride is slowly added, followed by trifluoroacetic acid.

e The reaction mixture is warmed to room temperature and stirred for approximately 16 hours.
e Water is carefully added to quench the reaction.

e The product is extracted with ethyl acetate, and the combined organic layers are washed,
dried, and concentrated to yield methyl 3-(2-aminoethyl)benzoate, which can be used in the
next step without further purification.

Step 2: Boc-protection of the primary amine

To a solution of methyl 3-(2-aminoethyl)benzoate in THF, di-tert-butyl dicarbonate (Bocz0) is
added.

e The mixture is stirred at room temperature for about 16 hours.

o Water is added, and the product is extracted with ethyl acetate.

e The organic phase is washed, dried, and evaporated. The residue is purified by flash
chromatography to give methyl 3-(2-(tert-butoxycarbonylamino)ethyl)benzoate.

Step 3: N-methylation

» To a solution of the Boc-protected amine in dry THF under a nitrogen atmosphere at 0°C,
sodium bis(trimethylsilyl)Jamide (NaHMDS) is added dropwise.
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 After a brief stirring period, dimethyl sulfate is added, and the reaction is warmed to room
temperature and stirred for approximately 16 hours.

e The reaction is quenched with saturated sodium bicarbonate solution and extracted with
dichloromethane.

e The combined organic extracts are dried and evaporated, and the residue is purified by flash
chromatography to yield methyl 3-(2-(tert-butoxycarbonyl(methyl)amino)ethyl)benzoate.

Step 4: Deprotection to yield Intermediate A

The N-methylated, Boc-protected intermediate is dissolved in dichloromethane at 0°C, and
trifluoroacetic acid (TFA) is added.

The reaction is warmed to room temperature and stirred for 3 hours.

The solvents are evaporated, and the residue is partitioned between ethyl acetate and
agueous sodium hydroxide.

The organic layer is washed, dried, and evaporated to give Intermediate A as a colorless oil.

Quantitative Data Summary for Intermediate A Synthesis:
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Synthesis of Intermediate B: (4S)-4-cyano-4-(3,4-
dimethoxyphenyl)-5-methylhexanal

The synthesis of the chiral aldehyde, Intermediate B, is a critical part of the Etripamil
synthesis, as the stereochemistry at the C4 position is crucial for its pharmacological activity.[1]
The synthesis starts from (3,4-dimethoxyphenyl)acetonitrile.

Experimental Protocol:
Step 1: Alkylation of (3,4-dimethoxyphenyl)acetonitrile

e To a solution of (3,4-dimethoxyphenyl)acetonitrile in THF at -30°C, NaHMDS is slowly added.
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« After stirring, 2-bromopropane is added, and the mixture is heated to reflux for 2 hours, then
stirred at room temperature for approximately 16 hours.

e This step introduces the isopropyl group. A subsequent alkylation would be needed to
introduce the rest of the carbon chain, followed by reduction of the nitrile to an aldehyde.
Note: Detailed protocols for the complete synthesis of Intermediate B are proprietary. The
following steps are based on general organic chemistry principles for such transformations.

Step 2: Introduction of the remaining carbon chain and nitrile reduction

o Further alkylation of the product from Step 1 would be required to introduce the rest of the
carbon chain.

e The resulting nitrile would then be reduced to the corresponding aldehyde, Intermediate B,
using a suitable reducing agent such as diisobutylaluminium hydride (DIBAL-H).

Alternative approaches mentioned in the literature to avoid toxic reagents and control
stereochemistry include the use of a Curtius rearrangement.[1]

Final Synthesis of Etripamil
The final step in the synthesis of Etripamil is the coupling of Intermediate A and Intermediate B
via reductive amination.

Experimental Protocol:

¢ Intermediate A (methyl 3-(2-(methylamino)ethyl)benzoate) and Intermediate B ((4S)-4-cyano-
4-(3,4-dimethoxyphenyl)-5-methylhexanal) are dissolved in a suitable solvent such as
dichloromethane (DCM) or 1,2-dichloroethane (DCE).

e Areducing agent is added to the mixture. Common reducing agents for reductive amination
include sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[3][4] STAB is
often preferred as it is less toxic and can be used in a one-pot procedure.

e The reaction is stirred at room temperature until completion.

e The reaction is quenched, and the product is extracted, washed, and purified by
chromatography to yield Etripamil.
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Quantitative Data Summary for Etripamil Synthesis:
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Potential Impurities in Etripamil Synthesis

Impurity profiling is a critical aspect of drug development and manufacturing. Based on the
synthetic route described, several process-related impurities could be formed. Additionally, the
final drug substance can degrade under certain conditions.

Process-Related Impurities:

o Unreacted Intermediates: Residual amounts of Intermediate A or Intermediate B may be
present in the final product if the reductive amination is incomplete.

o Over-methylation Impurity: In the synthesis of Intermediate A, over-methylation could
potentially occur, leading to a quaternary ammonium salt.

e By-products from Incomplete Reduction: Incomplete reduction of the nitrile in the synthesis
of Intermediate A could lead to impurities containing a cyano group.

o Epimers: Lack of complete stereocontrol during the synthesis of Intermediate B could result
in the formation of the (R)-enantiomer of Etripamil.[1]

Degradation Products:

o Hydrolysis Product: The ester functional group in Etripamil can be susceptible to hydrolysis,
especially under acidic or basic conditions, to form the corresponding carboxylic acid
metabolite, MSP-2030.[5][6]
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» Oxidation Products: The tertiary amine in Etripamil can be oxidized to form an N-oxide

impurity.[2]

Nitrosamine Impurities:

e The FDA has raised concerns about the presence of nitrosamine impurities in Etripamil.[7]

[8] These can form from the reaction of secondary or tertiary amines with nitrosating agents

(e.g., nitrites) under acidic conditions. The tertiary amine in the Etripamil structure is a

potential source for nitrosamine formation.

Summary of Potential Impurities:

Impurity Type

Potential
Structure/Description

Origin

Process-Related

Intermediate A

Incomplete reaction

Process-Related

Intermediate B

Incomplete reaction

Process-Related

Over-methylated Intermediate
A

Side reaction

Process-Related (R)-Etripamil Lack of stereocontrol
Degradation MSP-2030 (Carboxylic acid) Hydrolysis
Degradation Etripamil N-oxide Oxidation

Contaminant

Nitrosamine Impurity

Reaction with nitrosating

agents

Analytical Methods for Synthesis Monitoring and
Impurity Characterization

Robust analytical methods are essential for monitoring the progress of the synthesis, ensuring

the quality of intermediates, and detecting and quantifying impurities in the final drug

substance.

High-Performance Liquid Chromatography (HPLC):
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HPLC is the primary technique for analyzing Etripamil and its related substances.
e Column: Areversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 um) is typically used.[9]

o Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid
in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile) is commonly
employed.[9]

e Detection: UV detection is suitable for monitoring the main components. However, for
impurity analysis at low levels, mass spectrometry detection is preferred.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

LC-MS/MS provides the sensitivity and selectivity required for the quantification of Etripamil,
its metabolites, and trace-level impurities.[5][10][11]

« lonization: Electrospray ionization (ESI) in positive ion mode is typically used.[9]

o Detection: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis,
providing high specificity and sensitivity.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for the structural elucidation of intermediates, the final product, and any
isolated impurities. 2D-NMR techniques can be used to confirm the connectivity of the
molecule.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS can be used to analyze for volatile impurities, such as residual solvents, that may be
present from the synthesis.

Visualized Workflows and Pathways
Synthesis of Intermediate A
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Synthesis of Intermediate A
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Caption: Synthetic pathway for Intermediate A.

Convergent Synthesis of Etripamil
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Etripamil Synthesis
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Caption: Final convergent synthesis step of Etripamil.

Potential Impurity Formation Pathways
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Caption: Pathways for potential degradation and contaminant impurities of Etripamil.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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